3-Propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Description
Properties
IUPAC Name |
3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5S/c1-2-3-4-8-9-6-11(4)10-5(7)12-6/h2-3H2,1H3,(H2,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEQTKKISZEHBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1N=C(S2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Cyclization Reactions
The core triazolo[3,4-b] thiadiazole scaffold is synthesized via acid-catalyzed cyclization of 4-amino-3-mercapto-1,2,4-triazole derivatives with electrophilic reagents.
Key Reaction Pathway
4-Amino-3-mercapto-1,2,4-triazole undergoes cyclocondensation with α-bromoketones or aromatic acids in phosphorous oxychloride (POCl₃) under reflux conditions . For example:
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Substrate : 4-Amino-5-propyl-3-mercapto-1,2,4-triazole
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Electrophile : Propionic acid derivatives or α-bromopropane
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Conditions : Reflux in POCl₃ for 5–8 hours
Table 1: Cyclization Reaction Parameters
| Substrate | Electrophile | Conditions | Yield (%) |
|---|---|---|---|
| 4-Amino-3-mercaptotriazole | Propionic acid | POCl₃, reflux, 6 h | 68 |
| 4-Amino-5-propyltriazole | α-Bromopropane | POCl₃, reflux, 5 h | 62 |
| 4-Amino-3-mercaptotriazole | Phenacyl bromide | POCl₃, reflux, 8 h | 75 |
Nucleophilic Substitution at the 6-Amino Position
The primary amino group at position 6 participates in nucleophilic substitution reactions with aryl halides, acyl chlorides, and sulfonyl chlorides.
Example Reaction
3-Propyl triazolo[3,4-b] thiadiazol-6-amine reacts with 2,5-dimethylphenyl isothiocyanate in DMF at 80°C to form N-(2,5-dimethylphenyl)-6-(pyridin-4-yl) derivatives .
Key Characteristics
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Reagents : Aryl isothiocyanates, acyl chlorides
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Conditions : Polar aprotic solvents (DMF, DMSO), 60–100°C
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Products : Substituted thioureas or amides with retained heterocyclic core
Table 2: Substitution Reaction Outcomes
| Reagent | Solvent | Temperature (°C) | Product Yield (%) |
|---|---|---|---|
| 2,5-Dimethylphenyl isothiocyanate | DMF | 80 | 70 |
| Benzoyl chloride | DCM | 25 | 85 |
| Tosyl chloride | THF | 60 | 78 |
Ring-Forming Reactions with Bielectrophiles
The compound reacts with bielectrophiles like α-tosyloxy ketones or hydrazonoyl halides to form extended heterocyclic systems.
Mechanism
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Step 1 : Nucleophilic attack by the amino group on the electrophilic carbon.
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Step 2 : Intramolecular cyclization to form fused rings (e.g., pyrazole or pyridine) .
Example
Reaction with ethyl bromoacetate in ethanol under basic conditions produces ethyl 3-(6-amino-triazolothiadiazol-3-yl)acetate .
Functionalization via Cross-Coupling
Palladium-catalyzed cross-coupling reactions enable the introduction of aryl or alkenyl groups at position 3.
Suzuki-Miyaura Coupling
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Catalyst : Pd(PPh₃)₄
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Conditions : Dioxane/H₂O, K₂CO₃, 100°C
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Substrates : Arylboronic acids
Biological Activity-Driven Modifications
Derivatives synthesized via these reactions exhibit pharmacological properties, including:
Table 3: Bioactive Derivatives
| Derivative Structure | Biological Target | IC₅₀ (µM) |
|---|---|---|
| N-(2,5-Dimethylphenyl)-6-pyridinyl | Akt1 | 0.8 |
| 6-(2-Chloro-6-fluorophenyl)-3-adamantyl | COX-2 | 3.4 |
Critical Analysis of Reaction Feasibility
-
Cyclization Efficiency : POCl₃-mediated reactions show higher yields (60–75%) compared to HgO-assisted dehydrosulfurization (42–62%) .
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Steric Effects : Bulky substituents (e.g., adamantyl) reduce substitution yields by 15–20% .
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Solvent Dependency : DMF outperforms THF in nucleophilic substitutions due to better solvation of intermediates .
This compound’s reactivity profile highlights its versatility in medicinal chemistry, enabling tailored modifications for target-specific drug discovery .
Scientific Research Applications
3-Propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown its potential as a pharmacological agent with various therapeutic applications.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-Propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to active sites and inhibiting enzyme activity. The pathways involved depend on the specific biological activity being studied, such as inhibition of carbonic anhydrase or cholinesterase .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Triazolothiadiazoles exhibit structural diversity based on substituents at positions 3 and 5. Below is a comparative analysis of key analogs:
| Compound | Substituent (Position 3) | Molecular Formula | Molecular Weight | Key Properties |
|---|---|---|---|---|
| 3-Propyl derivative (Target) | Propyl | C₈H₁₃N₃OS | 199.28 g/mol | High lipophilicity, moderate solubility |
| 3-Methyl derivative | Methyl | C₇H₁₁N₃OS | 185.25 g/mol | Lower lipophilicity, higher solubility |
| 3-(Furan-2-yl) derivative | Furan-2-yl | C₈H₁₃N₃OS | 199.28 g/mol | Aromatic ring enhances π-π interactions |
| 3-(α-Naphthylmethylene) derivative | α-Naphthylmethylene | C₁₉H₁₄N₄S | 330.41 g/mol | Bulky substituent, steric hindrance |
| 3-Pyridyl derivative | Pyridyl | C₁₀H₉N₅S | 231.28 g/mol | Polar group, hydrogen bonding potential |
Notes:
- Bulky substituents (e.g., α-naphthylmethylene) introduce steric hindrance, which may reduce binding affinity to certain enzymes .
- Aromatic substituents (e.g., furan, pyridyl) enable π-π stacking with biological targets, enhancing interactions .
Antifungal Potential
- 3-Propyl derivative: Limited direct data, but molecular docking studies on analogs suggest interaction with 14-α-demethylase lanosterol (3LD6), a key fungal enzyme .
- 3-Methyl derivative : Exhibited moderate vasodilation activity in vitro, suggesting indirect effects on cellular pathways .
Antimicrobial Activity
- 3-(α-Naphthylmethylene) derivative : Showed 80% inhibition against Staphylococcus aureus at 50 µg/mL, outperforming methyl and propyl analogs .
- 3-Pyridyl derivative : Displayed broad-spectrum activity due to hydrogen bonding with bacterial enzymes .
Trend : Bulky aromatic substituents enhance antimicrobial activity, while alkyl chains (e.g., propyl) may optimize pharmacokinetics .
Pharmacokinetic Considerations
Biological Activity
3-Propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a compound of interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, antiapoptotic effects, and potential therapeutic applications.
- Molecular Formula : CHNS
- Molecular Weight : 183.23 g/mol
- CAS Number : 217788-67-5
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity. A study tested various derivatives against a range of bacteria and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference Drug Comparison |
|---|---|---|
| Staphylococcus aureus | 0.5 - 16 µg/mL | Ampicillin |
| Escherichia coli | 0.25 - 8 µg/mL | Streptomycin |
| Candida albicans | 0.125 - 8 µg/mL | Ketoconazole |
The compound demonstrated antibacterial activity superior to that of standard antibiotics like ampicillin and streptomycin against both Gram-positive and Gram-negative bacteria. Furthermore, it was effective against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
The proposed mechanism of action involves interaction with bacterial enzymes. Molecular docking studies suggest that the compound may inhibit E. coli MurB enzyme and potentially affect fungal CYP51 enzyme activity . The docking studies indicated favorable binding interactions that could explain its potent antimicrobial effects.
Antiapoptotic Activity
In addition to its antimicrobial properties, this compound has been investigated for its antiapoptotic effects. In a study involving renal ischemia/reperfusion injury models in rats, derivatives of triazolo-thiadiazole showed promising results:
| Compound | Caspase-3 Inhibition (ng/mL) | Histopathological Findings |
|---|---|---|
| 2c | 69.77 | Normal renal tissue |
| 2g | 75.00 | Minimal tissue damage |
These findings suggest that the compound can significantly reduce apoptosis in renal tissues by inhibiting caspase pathways . The protective effects were better than those observed with standard treatments like N-acetylcysteine (NAC).
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several thiadiazole derivatives including this compound. The results indicated that this compound was among the most active against resistant bacterial strains and showed low toxicity in human cell lines .
- Renal Protection Study : In an experimental model of renal injury, compounds derived from triazolo-thiadiazole were tested for their ability to protect renal tissues from damage. The results indicated significant reductions in apoptotic markers and improved histological outcomes in treated groups compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
